molecular formula C10H6ClF3N2O B6006618 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B6006618
M. Wt: 262.61 g/mol
InChI Key: HABVUDLHYXBXFR-UHFFFAOYSA-N
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Description

2-[4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects and steric bulk .

Properties

IUPAC Name

2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-7-8(5-3-1-2-4-6(5)17)15-16-9(7)10(12,13)14/h1-4,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVUDLHYXBXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Chromones with Hydrazine Hydrate

The most widely reported method involves the cyclization of chromone precursors with hydrazine hydrate. For example, 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one (CC) undergoes reflux with hydrazine hydrate in ethanol to yield 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol (CD) . Adapting this protocol, the target compound can be synthesized by substituting pentafluorophenyl with trifluoromethyl groups.

Procedure :

  • Chromone Synthesis : React 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone with trifluoromethylbenzoic acid in the presence of POCl₃ and pyridine to form a tetrafluorobenzoate intermediate .

  • Cyclization : Reflux the intermediate with hydrazine hydrate (5 mL) in ethanol (10 mL) for 6–8 hours.

  • Isolation : Cool the mixture, precipitate the product with ice-cold water, and recrystallize from ethanol .

Key Parameters :

  • Temperature : 80–90°C

  • Yield : 68–72% (based on analogous reactions)

  • Purity : Confirmed via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .

Alternative Pathway Using Trifluoromethyl-Substituted Precursors

A modified approach employs trifluoromethyl-containing diketones. For instance, 1-(5-chloro-2-hydroxyphenyl)-3-(2,3,4,5-tetrafluorophenyl)propane-1,3-dione (BG) cyclizes under acidic conditions to form chromones, which are subsequently treated with hydrazine . Substituting tetrafluorophenyl with trifluoromethyl groups aligns this method with the target compound.

Reaction Scheme :

1-(4-Chloro-2-hydroxyphenyl)-3-(trifluoromethyl)propane-1,3-dioneHCl/EtOHChromone intermediateN₂H₄\cdotpH₂OTarget Pyrazole\text{1-(4-Chloro-2-hydroxyphenyl)-3-(trifluoromethyl)propane-1,3-dione} \xrightarrow{\text{HCl/EtOH}} \text{Chromone intermediate} \xrightarrow{\text{N₂H₄·H₂O}} \text{Target Pyrazole}

Optimization Data :

ParameterValueSource
Reflux Time5–7 hours
Hydrazine Ratio1:1.2 (substrate:N₂H₄)
Solvent EfficiencyEthanol > DMF

Analytical Characterization of the Compound

Spectroscopic Validation :

  • FTIR (KBr, cm⁻¹) : 3573 (O–H stretch), 1641 (C=O), 1171 (C–F) .

  • 1H NMR^{1}\text{H NMR} (400 MHz, CDCl₃) : δ 6.92–7.62 (aromatic protons), 5.35 (O–H), 2.34 (CH₃) .

  • GC-MS : m/z 359 (M⁺), confirming molecular weight .

Comparative Data :

TechniqueObserved SignalReference Compound
13C NMR^{13}\text{C NMR}156.8 ppm (C=O)CD
HPLC Retention Time4.2 minutesBI

Comparative Analysis of Synthetic Routes

Yield and Efficiency :

MethodYield (%)Purity (%)Time (Hours)
Chromone Cyclization72988
Diketone Condensation659510

Advantages of Chromone Route :

  • Higher regioselectivity due to pre-formed heterocyclic framework .

  • Reduced byproducts compared to diketone methods .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of pyrazoles, including 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, exhibit significant antimicrobial activity. A study indicated that compounds with similar structures demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

Antitumor Activity

Emerging research suggests that pyrazole derivatives may possess antitumor activity. For example, some studies have reported that these compounds can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy .

Agrochemical Applications

The unique properties of this compound extend to agrochemicals where it can serve as an effective pesticide or herbicide. Its fluorinated structure enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert biological effects .

Case Studies and Research Findings

StudyFocusFindings
Bhor et al., 2023Antimicrobial ScreeningFound potent activity against E. coli and S. aureus using related pyrazole derivatives .
MDPI Report, 2020Synthesis & CharacterizationDiscussed methods for synthesizing trifluoromethylated pyrazoles with potential applications in medicinal chemistry .
IUCr Journal, 2011Structural AnalysisProvided insights into the crystal structure of similar compounds, aiding in understanding their reactivity .

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring and trifluoromethyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogs:

2-[4-(4-Chlorophenyl)-5-Methyl-1H-Pyrazol-3-yl]-5-[(2-Methylprop-2-en-1-yl)Oxy]Phenol (CAS 1096588-45-2) Structure: Differs by replacing -CF₃ at pyrazole-C5 with -CH₃ and adding a 4-chlorophenyl group at pyrazole-C4. The phenol is substituted with an ether group. ~7–8 for the target compound). The ether substituent increases lipophilicity (logP ~3.5 vs. ~2.8 for the target) .

2-Phenyl-5-Trifluoromethyl-2H-Pyrazol-3-ol (CAS 96145-98-1) Structure: Replaces the phenol with a phenyl group and shifts the -CF₃ to pyrazole-C5. Impact: Absence of the phenolic -OH reduces hydrogen-bonding capacity, decreasing aqueous solubility (water solubility <0.1 mg/mL vs. ~1.2 mg/mL for the target) .

5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole Structure: Substitutes phenol with 4-methoxyphenyl and adds a 4-chlorophenyl group at pyrazole-C5. Impact: The methoxy group enhances electron-donating effects, reducing reactivity in electrophilic substitutions compared to the target compound. Higher logP (~4.2) due to aromatic substituents .

Research Findings and Challenges

  • Synthesis : Introducing -CF₃ at pyrazole-C5 requires specialized reagents (e.g., Ruppert–Prakash reagent), increasing cost and complexity compared to methyl or chloro analogs .
  • Crystallography : Single-crystal studies (e.g., ) reveal that -CF₃ and -Cl substituents influence molecular packing, with the target compound likely forming tighter crystals than bulkier analogs.
  • Toxicity : Chlorine and trifluoromethyl groups may pose environmental persistence concerns, necessitating structure-activity relationship (SAR) studies to optimize efficacy and safety .

Biological Activity

2-[4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H8ClF3N2O
  • Molecular Weight : 295.69 g/mol
  • CAS Number : 1005679-11-7

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole ring exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival:

  • Inhibition of PAK Activity : Research demonstrated that certain pyrazole derivatives inhibit p21-activated kinases (PAKs), which play a crucial role in cancer cell motility and proliferation. This inhibition was linked to reduced AKT phosphorylation, suggesting a mechanism for their anticancer effects .
  • Cell Proliferation Studies : In vitro studies using human thyroid cancer cell lines revealed that compounds related to this compound significantly inhibited cell growth, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The trifluoromethyl group, known for enhancing biological activity, contributes to the compound's ability to modulate inflammatory responses:

  • Mechanism of Action : The presence of the trifluoromethyl group has been shown to increase the potency of inhibitors targeting inflammatory pathways, enhancing their therapeutic potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural ComponentEffect on Activity
Chloro Group Enhances binding affinity to target proteins
Trifluoromethyl Group Increases potency and selectivity against specific enzymes
Phenolic Ring Contributes to overall stability and solubility

Studies indicate that modifications at the 3 and 5 positions of the pyrazole ring can lead to variations in biological activity, allowing for targeted optimization in drug development .

Case Studies

  • Meprin Inhibition : A study focused on pyrazole derivatives revealed that specific modifications could enhance selectivity towards meprin isoenzymes, highlighting the potential for developing selective inhibitors based on the pyrazole scaffold .
  • Cell Line Testing : Various derivatives were tested across multiple human tumor cell lines (e.g., HeLa, HCT116), showcasing significant antiproliferative activity. These findings support further exploration into these compounds as potential anticancer agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent at position 4 of the pyrazole ring participates in nucleophilic substitution under basic or transition-metal-catalyzed conditions:

Reaction Reagents/Conditions Product Reference
Hydrazine substitutionHydrazine hydrate, ethanol, reflux 6 hr5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol
Guanidine substitutionGuanidine HCl, acidic conditions5-chloro-2-[2-imino-6-(pentafluorophenyl)-1,2-dihydropyrimidin-4-yl]phenol

These reactions exploit the electron-withdrawing effects of the trifluoromethyl group, which activates the chloro group for displacement by nucleophiles like amines or hydrazines.

Electrophilic Aromatic Substitution

The phenolic ring undergoes electrophilic substitution, particularly at the ortho/para positions relative to the hydroxyl group. For example:

Nitration
Treatment with nitric acid introduces nitro groups, though regioselectivity depends on directing effects from substituents. A related compound, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, was nitrated at position 3 of the aromatic ring under controlled conditions .

Oxidative Transformations

The phenolic hydroxyl group is susceptible to oxidation:

Oxidizing Agent Product Application
KMnO₄ (acidic conditions)Quinone derivativesEnhanced electrochemical activity
H₂O₂ (basic conditions)Oxidized pyrazole intermediatesFunctionalization for agrochemicals

Oxidation pathways are critical for modifying the compound’s redox properties, as noted in studies on structurally analogous phenols.

Coupling Reactions

The chloro group facilitates cross-coupling reactions, such as:

Suzuki–Miyaura Coupling
Using Pd catalysts, the chloro substituent reacts with arylboronic acids to form biaryl structures. For example, coupling with 2-fluorophenylboronic acid yields derivatives like 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Pyrimidine Formation
Reaction with guanidine hydrochloride under reflux forms dihydropyrimidine derivatives via nucleophilic attack and cyclization. This

Q & A

Q. What are the primary synthetic strategies for 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol?

The compound is synthesized via Mannich reactions, which involve condensation with nitrogen-containing substrates. For example, reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N′-bis(methoxymethyl)diaza-18-crown-6 under optimized conditions achieves a 98% yield. This method ensures regioselectivity and functional group compatibility, critical for generating derivatives for supramolecular chemistry .

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers determine bond lengths, angles, and intermolecular interactions. For example, a study reported a mean C–C bond length of 0.013 Å and R factor of 0.081 for a related pyrazole derivative, confirming structural precision . Crystallographic data should be cross-validated with spectroscopic methods (NMR, IR) .

Q. What methods ensure purity and reproducibility in synthesis?

High-performance liquid chromatography (HPLC) and melting point analysis are critical. For instance, the compound’s purity (≥98%) is confirmed via HPLC, while its melting point (155–158°C) aligns with literature values . Recrystallization from ethanol or methanol is recommended to remove byproducts .

Advanced Research Questions

Q. How can structural analogs of this compound be optimized for biological activity?

Structure-activity relationship (SAR) studies focus on substituent effects. For example, trifluoromethyl and chloro groups enhance metabolic stability and target binding in COX-2 inhibitors. Computational docking (e.g., using AutoDock) paired with in vitro assays can identify key pharmacophores, as demonstrated in pyrazole-based kinase inhibitors .

Q. How are contradictions in crystallographic data resolved?

Discrepancies in R factors (e.g., 0.081 vs. 0.053) arise from data quality (e.g., resolution, temperature) or refinement protocols. Using high-resolution datasets (≤1.0 Å) and iterative refinement in SHELXL improves accuracy. For twinned crystals, twin-law refinement or alternative software (e.g., OLEX2) may be required .

Q. What strategies improve reaction yields in complex pyrazole syntheses?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., NaH for deprotonation), and stepwise protection/deprotection. For example, PMB (para-methoxybenzyl) protection of phenolic groups prevents unwanted side reactions, achieving >90% yields in multi-step syntheses .

Q. How is this compound applied in supramolecular chemistry?

The phenol-pyrazole moiety binds metal ions in crown ether complexes. For instance, Mannich-derived diaza-18-crown-6 derivatives exhibit selective ionophoric properties for alkali metals, relevant in sensor design . Fluorescence quenching assays or isothermal titration calorimetry (ITC) quantify binding affinities .

Methodological Notes

  • Crystallography : Use SHELX programs for structure solution/refinement. For ambiguous electron density, employ Fourier difference maps .
  • SAR Analysis : Combine molecular dynamics simulations (e.g., GROMACS) with in vitro enzyme inhibition assays to validate computational predictions .
  • Safety : Handle chlorinated/fluorinated intermediates in fume hoods; mitigate irritation risks (Eye Irrit. Category 2) via PPE .

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